molecular formula C19H28BNO4 B13501567 Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Cat. No.: B13501567
M. Wt: 345.2 g/mol
InChI Key: CIFGTPHDTATULR-UHFFFAOYSA-N
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Description

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is a boronic ester derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with boronic esters. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate, which undergoes a series of reactions to introduce the boronic ester group . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides.

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate the boronic ester.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

Scientific Research Applications

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate primarily involves its role as a boronic ester in coupling reactions. The boronic ester group interacts with palladium catalysts to form a reactive intermediate, which then couples with halides or pseudohalides to form carbon-carbon bonds. This process is facilitated by the base, which deprotonates the boronic ester, making it more reactive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and a boronic ester group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H28BNO4

Molecular Weight

345.2 g/mol

IUPAC Name

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H28BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3

InChI Key

CIFGTPHDTATULR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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